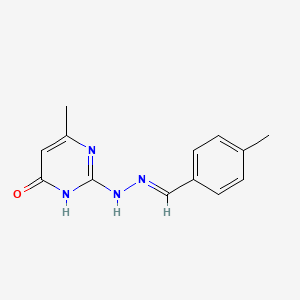
Dimethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate is an organic compound with the molecular formula C20H20O5. It is a derivative of malonic acid and features a propanedioate group substituted with a 3-oxo-1,3-diphenyl-propyl moiety. This compound is of interest in organic synthesis and various scientific research fields due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate typically involves the condensation of malonic acid derivatives with appropriate ketones. One common method is the reaction of dimethyl malonate with 1,3-diphenyl-2-propanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the deprotonation of the malonate ester, allowing it to act as a nucleophile and attack the carbonyl carbon of the ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Dimethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides, esters, or other substituted derivatives.
科学的研究の応用
Dimethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of various chemical compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of dimethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbonyl and ester groups, which can participate in nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
Diethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl 2-(3-oxo-1,3-diphenyl-propyl)malonate: Similar structure but with a malonate backbone.
Uniqueness
Dimethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate is unique due to its specific substitution pattern and the presence of both ester and ketone functional groups. This combination of features imparts distinct reactivity and makes it a valuable compound in synthetic organic chemistry and various research applications.
特性
CAS番号 |
67488-98-6 |
|---|---|
分子式 |
C20H20O5 |
分子量 |
340.4 g/mol |
IUPAC名 |
dimethyl 2-(3-oxo-1,3-diphenylpropyl)propanedioate |
InChI |
InChI=1S/C20H20O5/c1-24-19(22)18(20(23)25-2)16(14-9-5-3-6-10-14)13-17(21)15-11-7-4-8-12-15/h3-12,16,18H,13H2,1-2H3 |
InChIキー |
OEVOEEJXYIQEKP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11986671.png)
![9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986679.png)

![N'-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11986697.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986701.png)
![8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986708.png)
![9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986715.png)
![[9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11986716.png)
![4-Bromo-2-[2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11986717.png)
![3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11986727.png)
![2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11986736.png)


